![molecular formula C27H36Cl2O2S B371336 1-{4-[(3,4-dichlorophenyl)methoxy]phenyl}-2-(dodecylsulfanyl)ethan-1-one CAS No. 331461-28-0](/img/structure/B371336.png)
1-{4-[(3,4-dichlorophenyl)methoxy]phenyl}-2-(dodecylsulfanyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(3,4-dichlorophenyl)methoxy]phenyl}-2-(dodecylsulfanyl)ethan-1-one is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a dichlorophenyl group, a methoxyphenyl group, and a dodecylsulfanyl group, making it a subject of interest for various chemical and biological studies.
Scientific Research Applications
1-{4-[(3,4-dichlorophenyl)methoxy]phenyl}-2-(dodecylsulfanyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(3,4-dichlorophenyl)methoxy]phenyl}-2-(dodecylsulfanyl)ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichlorobenzyl chloride with 4-hydroxyacetophenone in the presence of a base to form 1-[4-[(3,4-dichlorophenyl)methoxy]phenyl]ethanone . This intermediate is then reacted with dodecylthiol under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced equipment and techniques such as continuous flow reactors and automated purification systems to streamline the production and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(3,4-dichlorophenyl)methoxy]phenyl}-2-(dodecylsulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1-{4-[(3,4-dichlorophenyl)methoxy]phenyl}-2-(dodecylsulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenyl and methoxyphenyl groups allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, such as cell proliferation and apoptosis, making it a candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethanone: Lacks the dodecylsulfanyl group, making it less hydrophobic and potentially altering its biological activity.
1-{4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl}ethan-1-one: Contains an additional methoxy group, which may affect its reactivity and interactions with biological targets.
Uniqueness
1-{4-[(3,4-dichlorophenyl)methoxy]phenyl}-2-(dodecylsulfanyl)ethan-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the dodecylsulfanyl group enhances its hydrophobicity, potentially improving its membrane permeability and bioavailability.
Properties
IUPAC Name |
1-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-2-dodecylsulfanylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36Cl2O2S/c1-2-3-4-5-6-7-8-9-10-11-18-32-21-27(30)23-13-15-24(16-14-23)31-20-22-12-17-25(28)26(29)19-22/h12-17,19H,2-11,18,20-21H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCWKXJHRXTPDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSCC(=O)C1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36Cl2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-[(diethylamino)methyl]-1-benzothiophene-5-carboxylate](/img/structure/B371254.png)
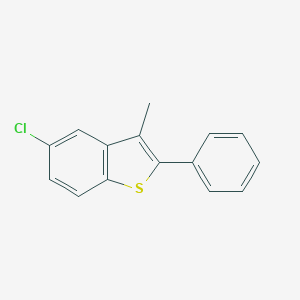
![1-(3-Thienylmethyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B371257.png)
![4-{[4-(Dimethylamino)-2-methylphenyl]diazenyl}benzonitrile](/img/structure/B371258.png)
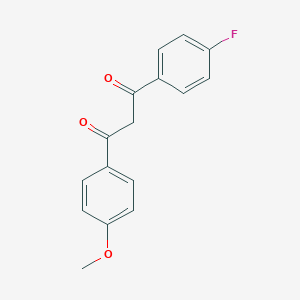
![4-[4-(11-Hydroxyundecoxy)phenyl]benzonitrile](/img/structure/B371262.png)

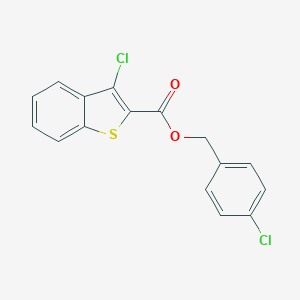
![1-(4'-Decyl[1,1'-biphenyl]-4-yl)-1,3-butanedione](/img/structure/B371265.png)
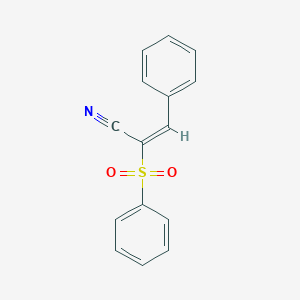
![N-[2-[(tert-butoxycarbonyl)amino]-3-(4-tert-butoxyphenyl)propanoyl]alanine](/img/structure/B371268.png)
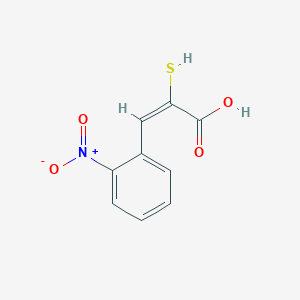
![1-[3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-yl]-1,3-butanedione](/img/structure/B371273.png)
![4-[(4-Chlorophenyl)sulfanyl]-4-phenyl-2-butanone](/img/structure/B371274.png)
